molecular formula C17H20Cl2N4O3 B2468680 (5-Chloro-2-methoxyphenyl)(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride CAS No. 1185079-78-0

(5-Chloro-2-methoxyphenyl)(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride

Cat. No.: B2468680
CAS No.: 1185079-78-0
M. Wt: 399.27
InChI Key: LCMJQXCIMFDHMK-UHFFFAOYSA-N
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Description

(5-Chloro-2-methoxyphenyl)(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C17H20Cl2N4O3 and its molecular weight is 399.27. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is Myeloperoxidase (MPO) . MPO is a heme peroxidase that catalyzes the production of hypochlorous acid . It plays a crucial role in various autoimmune and inflammatory disorders, including vasculitis, cardiovascular diseases, and Parkinson’s disease .

Mode of Action

The compound acts as a potent and selective inhibitor of MPO . The inhibition proceeds in a time-dependent manner by a covalent, irreversible mechanism, which is dependent upon MPO catalysis . This is consistent with mechanism-based inactivation .

Biochemical Pathways

The compound affects the biochemical pathways associated with MPO. By inhibiting MPO, it reduces the production of hypochlorous acid, a potent oxidant involved in oxidative stress and inflammation . This can lead to downstream effects such as reduced inflammation and oxidative damage.

Pharmacokinetics

The compound exhibits low partition ratios and high selectivity for MPO over thyroid peroxidase and cytochrome P450 isoforms . It also demonstrates inhibition of MPO activity in lipopolysaccharide-stimulated human whole blood . Robust inhibition of plasma MPO activity was demonstrated upon oral administration to lipopolysaccharide-treated cynomolgus monkeys . .

Result of Action

The result of the compound’s action is the inhibition of MPO activity, leading to a reduction in the production of hypochlorous acid . This can potentially alleviate the symptoms of diseases associated with MPO, such as vasculitis, cardiovascular diseases, and Parkinson’s disease .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the presence of lipopolysaccharides can stimulate MPO activity, which can then be inhibited by the compound . .

Properties

IUPAC Name

(5-chloro-2-methoxyphenyl)-[4-(6-methoxypyridazin-3-yl)piperazin-1-yl]methanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O3.ClH/c1-24-14-4-3-12(18)11-13(14)17(23)22-9-7-21(8-10-22)15-5-6-16(25-2)20-19-15;/h3-6,11H,7-10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCMJQXCIMFDHMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)C3=NN=C(C=C3)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20Cl2N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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